molecular formula C7H5N3O3 B1437705 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1224944-46-0

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1437705
CAS No.: 1224944-46-0
M. Wt: 179.13 g/mol
InChI Key: BUPOQCSUQCCPAW-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N3O3 It is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that certain modifications to this compound enhance its cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the pyrazolo-pyrimidine moiety is believed to contribute to this activity by interfering with bacterial metabolic processes .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its efficacy is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further development as an anti-inflammatory agent .

Central Nervous System Activity

Emerging studies suggest potential neuroprotective effects of this compound. It appears to modulate neurotransmitter systems and may provide benefits in conditions such as neurodegenerative diseases or acute neurological injuries. The exact mechanisms remain under investigation but involve pathways related to oxidative stress and neuronal survival .

Case Studies and Research Findings

StudyFindings
Tested derivatives against various cancer cell linesCertain modifications enhance cytotoxicity
Evaluated antimicrobial activity against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Assessed anti-inflammatory effects in animal modelsSignificant reduction in inflammatory markers
Investigated neuroprotective effects in vitroPotential for treatment of neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biological processes, such as enzyme activity and cell wall synthesis. The exact pathways and molecular targets are still under investigation, but the presence of the pyrazolo[1,5-a]pyrimidine moiety is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

  • 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine

Comparison: Compared to its analogs, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which can influence its reactivity and biological activity. The presence of this group allows for further derivatization and functionalization, making it a versatile compound for various applications .

Biological Activity

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (referred to as 5-oxo-DHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

5-Oxo-DHPCA is characterized by its unique pyrazolo[1,5-a]pyrimidine scaffold, which is integral to its biological properties. The compound's molecular formula is C7H5N3O3C_7H_5N_3O_3 with a molecular weight of approximately 179.13 g/mol. The synthesis typically involves the reaction of various precursors under specific conditions to yield the desired carboxylic acid derivative .

Biological Activity Overview

The biological activities of 5-oxo-DHPCA have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent. Below are the key findings regarding its biological activity:

Anticancer Activity

Research has demonstrated that 5-oxo-DHPCA exhibits notable anticancer properties. In a study involving A549 human lung adenocarcinoma cells, the compound was evaluated for cytotoxicity using an MTT assay. The results indicated a structure-dependent anticancer activity:

CompoundViability (%)IC50 (µM)Remarks
5-Oxo-DHPCA66%Not specifiedMore potent than standard chemotherapeutic agents like cisplatin
Control (Cisplatin)50%Standard referenceUsed for comparison

The compound demonstrated a significant reduction in cell viability at a concentration of 100 µM after 24 hours of exposure, indicating its potential as a therapeutic agent against lung cancer .

Antimicrobial Activity

In addition to its anticancer effects, 5-oxo-DHPCA has shown promising antimicrobial activity against multidrug-resistant pathogens. The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus. The results were summarized as follows:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Klebsiella pneumoniae32 µg/mLEffective
Staphylococcus aureus (MRSA)16 µg/mLEffective

These findings suggest that 5-oxo-DHPCA could be developed as a potential treatment for infections caused by resistant strains .

The mechanism by which 5-oxo-DHPCA exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. Molecular docking studies have indicated potential binding affinities with targets involved in cancer cell proliferation and survival .

Case Studies

  • Case Study: Anticancer Efficacy
    A recent study evaluated the effects of 5-oxo-DHPCA on A549 cells and normal human small airway epithelial cells (HSAEC-1 KT). The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring its therapeutic potential with reduced side effects.
  • Case Study: Antimicrobial Resistance
    Another study focused on the antimicrobial properties of 5-oxo-DHPCA against clinically significant drug-resistant pathogens. The compound's efficacy in inhibiting bacterial growth suggests it could serve as a lead compound for developing new antibiotics.

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQCSUQCCPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728725
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-46-0
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate (0.75 g 3.89 mM, 1.0 equiv), lithium hydroxide (0.466 g, 19.4 mM, 5.0 equiv) and 20 mL of water was stirred at ambient temperature for 3 hours. HPLC indicated complete reaction. Acetic acid (5 mL) was added and the precipitated solid was collected by vacuum filtration to give 0.65 g (93%) 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. 1H NMR (400 MHz, DMSO-d6) δ: 12.5 (br s, 1H,), 11.3 (br s, 1H), 8.57 (d, 1H), 8.08 (d, 1H), 6.15 (d, 1H).
Name
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.466 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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